molecular formula C8H8N2O B069108 1H-Benzimidazol-4-ol, 1-methyl- CAS No. 163808-08-0

1H-Benzimidazol-4-ol, 1-methyl-

Cat. No.: B069108
CAS No.: 163808-08-0
M. Wt: 148.16 g/mol
InChI Key: GLRJCNWNFIRMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazol-4-ol, 1-methyl- is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a hydroxyl group at the 4th position and a methyl group at the 1st position. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-4-ol, 1-methyl- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another method includes the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves catalytic processes to enhance yield and selectivity. For instance, the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 has been reported to be effective in synthesizing benzimidazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-4-ol, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzimidazole quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-4-ol, 1-methyl- involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death . Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazol-4-ol, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4th position and the methyl group at the 1st position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-9-8-6(10)3-2-4-7(8)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJCNWNFIRMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.